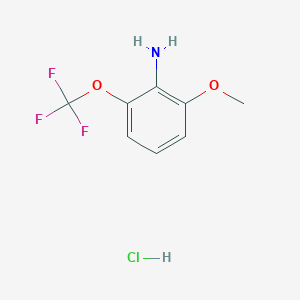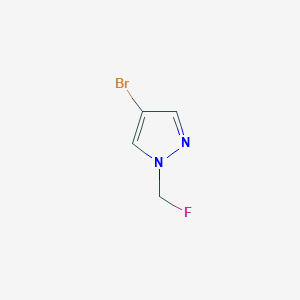
2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride
Overview
Description
2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride is a chemical compound with the CAS Number: 2060033-32-9 . It has a molecular weight of 243.61 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride is 1S/C8H8F3NO2.ClH/c1-13-5-3-2-4-6 (7 (5)12)14-8 (9,10)11;/h2-4H,12H2,1H3;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 243.61 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Pharmaceutical Research
2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride: is a compound that can be utilized in the development of new pharmaceuticals. Its unique chemical structure, which includes a trifluoromethoxy group, makes it a valuable candidate for creating novel drug molecules. This compound could be used to synthesize benzothiazole derivatives, which have shown promise in various therapeutic areas, including anticancer, antidiabetic, and anti-inflammatory treatments .
Material Science
In material science, 2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride can contribute to the synthesis of advanced polymers and liquid crystals. The presence of the trifluoromethoxy group can impart materials with unique properties such as increased thermal stability and chemical resistance, making them suitable for high-performance applications .
Chemical Synthesis
This compound serves as an important building block in organic synthesis. It can be involved in the preparation of complex molecules through reactions like nucleophilic substitution or as a precursor for coupling reactions. Its role in the synthesis of liquid-crystalline polymethacrylates and Schiff bases is an example of its versatility in chemical synthesis .
Analytical Chemistry
2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride: is also relevant in analytical chemistry, particularly in the development of analytical reagents and standards. Its well-defined structure and properties like NMR, HPLC, LC-MS, and UPLC compatibility make it a suitable compound for calibration and method development in analytical instrumentation .
Agriculture
While direct applications in agriculture are not explicitly documented, compounds like 2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride could potentially be used in the synthesis of agrochemicals. The trifluoromethoxy group is often found in pesticides and herbicides, suggesting that this compound could play a role in developing new formulations to protect crops and enhance yield .
Environmental Studies
In environmental studies, 2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride might be used as a tracer or a model compound to study the environmental fate of trifluoromethylated compounds. Its stability and detectability could help researchers understand how similar compounds behave in the environment and their potential impact .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-6-(trifluoromethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2.ClH/c1-13-5-3-2-4-6(7(5)12)14-8(9,10)11;/h2-4H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTYVWNMKKYNNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(trifluoromethoxy)aniline hydrochloride | |
CAS RN |
2060033-32-9 | |
| Record name | 2-methoxy-6-(trifluoromethoxy)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one](/img/structure/B1435731.png)
![Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate](/img/structure/B1435732.png)
![N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B1435733.png)

![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B1435737.png)

![4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435741.png)
![{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid](/img/structure/B1435743.png)





